beta-Peltatin A

Description

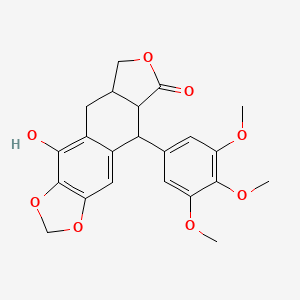

Beta-Peltatin A is a naturally occurring lignan lactone first isolated from Podophyllum peltatum and related species such as Thujopsis dolabrata and Calocedrus decurrens . Its molecular formula is C₂₂H₂₂O₈, with a molecular weight of 414.4 g/mol . Structurally, it is a methyl ether derivative of alpha-peltatin, where the phenolic hydroxyl group at the 4-position of the 3,4,5-trimethoxyphenyl substituent is replaced by a methoxy group .

This compound exhibits antimitotic and antineoplastic activities, primarily through microtubule inhibition, akin to podophyllotoxin . It is a solid at room temperature (melting point: 234°C) and is sparingly soluble in water but dissolves in DMSO, ethanol, or DMF .

Properties

IUPAC Name |

4-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-25-14-5-10(6-15(26-2)20(14)27-3)17-12-7-16-21(30-9-29-16)19(23)13(12)4-11-8-28-22(24)18(11)17/h5-7,11,17-18,23H,4,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBPOYVRLSXWJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871732 | |

| Record name | 5,8,8a,9-Tetrahydro-10-hydroxy-5-(3,4,5-trimethoxyphenyl)furo[3′,4′:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299431-00-8 | |

| Record name | 5,8,8a,9-Tetrahydro-10-hydroxy-5-(3,4,5-trimethoxyphenyl)furo[3′,4′:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-Peltatin A can be synthesized from desoxypodophyllotoxin, which is obtainable in large quantities from the seeds of Hernandia ovigera L. The synthesis involves several steps, including methylation and cyclization reactions under controlled conditions.

Industrial Production Methods: : Industrial production of this compound typically involves extraction from natural sources such as the root cultures of Linum flavum and the stem bark of Bursera permollis. The extraction process is followed by purification using high-performance liquid chromatography to ensure the quality and purity of the compound .

Chemical Reactions Analysis

Enzymatic Methylation at Position 6

The most well-characterized reaction of β-peltatin A is its methylation catalyzed by S-adenosyl-L-methionine:β-peltatin 6-O-methyltransferase (SAM:β-peltatin 6-OMT). This enzyme transfers a methyl group from SAM to the hydroxyl group at position 6 of β-peltatin A, forming β-peltatin-A methyl ether (6-methoxy-β-peltatin).

Key Reaction Parameters:

| Parameter | Value | Source |

|---|---|---|

| Substrate (β-peltatin) | Kₘ = 40 µM | |

| Substrate (SAM) | Kₘ = 15 µM | |

| pH Optimum | 7.7 | |

| Temperature Optimum | 40°C | |

| Inhibitors | Mn²⁺, Fe³⁺, Zn²⁺, S-adenosylhomocysteine |

This reaction is critical in the biosynthetic pathway toward 6-methoxypodophyllotoxin, a compound with antitumor properties . Substrate inhibition occurs at high β-peltatin concentrations (>50 µM) .

Oxidation to 6-Methoxypodophyllotoxin

β-Peltatin-A methyl ether undergoes oxidation, likely mediated by cytochrome P450 enzymes or peroxidases, to form 6-methoxypodophyllotoxin. This step involves the introduction of an epoxide group at the C7-C8 position of the lignan skeleton.

Proposed Reaction Pathway :

The electron acceptor and specific enzyme remain unidentified, but the reaction is inferred from metabolic profiling in Linum nodiflorum cell cultures .

Substrate Specificity and Inhibition

β-Peltatin 6-OMT exhibits strict specificity:

-

Accepted Substrates : Only β-peltatin and its derivatives with a free hydroxyl at position 6 .

-

Rejected Substrates : Caffeic acid, other lignans (e.g., podophyllotoxin, deoxypodophyllotoxin) .

Metal Ion Effects :

| Ion | Effect on Activity |

|---|---|

| Mn²⁺ | Strong inhibition |

| Fe³⁺/Fe²⁺ | Strong inhibition |

| Mg²⁺ | No effect |

Biosynthetic Context in Linum Species

In Linum nodiflorum cell cultures:

-

Peak SAM:β-peltatin 6-OMT activity occurs on day 7, correlating with maximal 6-methoxypodophyllotoxin accumulation (days 7–12) .

-

Lignan production is influenced by 2,4-D concentration in growth media, suggesting transcriptional regulation of biosynthetic genes .

Structural Insights and Synthetic Analogues

While β-peltatin A itself is not heavily modified synthetically, its methylated derivative (6-methoxy-β-peltatin) has inspired analogues:

-

B-Ring Modifications : Ester/ether derivatives of β-peltatin showed reduced cytotoxicity compared to parent compounds .

-

Cytotoxic Mechanisms : The free-rotating B-ring and C7-C8 epoxide in oxidized derivatives are critical for tubulin binding and topoisomerase-II inhibition .

Kinetic and Thermodynamic Data

| Property | Value | Source |

|---|---|---|

| ΔG° of Methylation (estimated) | +75.57 kcal/mol | |

| Molecular Weight (Product) | 428.44 Da |

Unresolved Questions

Scientific Research Applications

Beta-Peltatin A has a wide range of applications in scientific research:

Mechanism of Action

Beta-Peltatin A exerts its effects primarily by inducing cell cycle arrest at the G2/M phase and triggering apoptosis in cancer cells . It targets specific molecular pathways, including the PI3K-AKT and NF-κB signaling pathways, which are crucial for cell proliferation and survival . This dual action makes it a potent antineoplastic agent with lower toxicity compared to its parent compound, podophyllotoxin .

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Structure-Activity Relationships (SAR)

Cytotoxicity and Resistance

Q & A

Q. What established methods are recommended for isolating beta-Peltatin A from natural sources?

this compound is typically isolated via solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography or HPLC. Key steps include optimizing solvent polarity to enhance yield and purity. Structural confirmation requires tandem techniques like NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for structural characterization and purity assessment of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) and HRMS are essential for structural elucidation. Purity is validated using reversed-phase HPLC with UV detection. Quantification can be achieved via calibration curves using authenticated standards .

Q. What in vitro bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?

Cytotoxicity assays (e.g., MTT or SRB) in cancer cell lines, apoptosis detection via flow cytometry, and enzyme inhibition studies (e.g., tubulin polymerization assays) are standard. Ensure cell line authentication and include positive controls (e.g., paclitaxel) to validate experimental conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported cytotoxic IC50 values of this compound across studies?

Discrepancies often arise from variations in cell culture conditions (e.g., passage number, media composition), assay protocols (e.g., incubation time), or compound solubility. To address this:

Q. What strategies optimize the total synthesis of this compound to improve yield and stereochemical fidelity?

Key approaches include:

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound analogs?

Use a modular synthesis approach to systematically modify functional groups (e.g., esterification of hydroxyl groups). Pair synthetic modifications with bioactivity assays (e.g., tubulin inhibition) and computational docking studies to correlate structural changes with activity .

Q. What methodological challenges arise when assessing this compound’s bioavailability and pharmacokinetics in preclinical models?

Challenges include poor aqueous solubility and metabolic instability. Strategies:

- Use nanoformulations (e.g., liposomes) to enhance solubility.

- Conduct LC-MS/MS pharmacokinetic studies with isotopically labeled compounds.

- Validate in vivo models using positive controls (e.g., docetaxel) .

Q. How can systematic reviews on this compound’s mechanisms of action avoid bias in literature selection?

Follow PRISMA guidelines:

- Search multiple databases (PubMed, Web of Science, Embase) with controlled vocabulary (e.g., MeSH terms).

- Apply inclusion/exclusion criteria (e.g., peer-reviewed studies with dose-response data).

- Assess study quality via tools like ROBINS-I for bias risk .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.